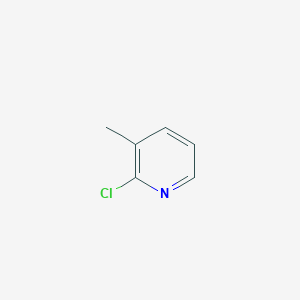

2-Chloro-3-methylpyridine

Description

Properties

IUPAC Name |

2-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVUCIFREKHYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171461 | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-76-8 | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-methylpyridine (CAS No. 18368-76-8), a pivotal heterocyclic building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and essential agrochemicals.[1][2] Its unique molecular structure facilitates the introduction of specific functionalities into larger, more complex molecules.[1]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4][5] It possesses a distinct, pungent, and strongly irritating odor.[3] Due to the presence of both chlorine and a methyl group, it exhibits a degree of lipid solubility and is soluble in many organic solvents.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18368-76-8 | [1][2][4][5][6][7] |

| Molecular Formula | C6H6ClN | [2][3][4][5][6][7][8] |

| Molecular Weight | 127.57 g/mol | [2][3][4][5][6][7][8] |

| Appearance | Colorless to light yellow liquid | [2][3][4][5] |

| Boiling Point | 187 - 193 °C | [3][4][5] |

| Melting Point | -45 °C | [3] |

| Density | 1.148 - 1.17 g/cm³ at 25 °C | [3][4] |

| Flash Point | 72 - 79 °C | [3][5] |

| Refractive Index | 1.532 - 1.534 | [3][4][5] |

| Vapor Pressure | 0.267 hPa (20 °C) / 0.679 mmHg (25 °C) | [3][5] |

| Solubility in Water | Slightly soluble | [3] |

Chemical Reactivity and Profile

The chemical behavior of this compound is largely dictated by the pyridine (B92270) ring and its substituents.

-

Nucleophilic Substitution: The chlorine atom at the 2-position is highly activated towards nucleophilic substitution.[3] The electronegativity of the chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxide (B78521) ions to form 3-methyl-2-pyridinol, a common reaction in medicinal chemistry to introduce hydroxyl groups.[3]

-

Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons, conferring basic properties. However, the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group result in this compound being a weaker base than pyridine itself.[3] This modified basicity influences its reactivity in acid-base and catalytic reactions.[3]

-

Redox Reactions: The pyridine ring can undergo oxidation under the influence of suitable oxidizing agents to form pyridine N-oxide derivatives.[3] These N-oxides have found applications in the development of pesticides and in materials science.[3]

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. The choice of method often depends on the desired scale, purity, and available starting materials.

Experimental Protocol 1: Synthesis from 3-Methyl-2-pyridinecarboxylic Acid

A general laboratory-scale procedure involves the decarboxylative chlorination of 3-methyl-2-pyridinecarboxylic acid.[4]

Materials:

-

3-Methyl-2-pyridinecarboxylic acid

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium (B224687) chloride (TBAC)

-

Di-tert-butyl peroxide (DTBP)

-

Acetonitrile (B52724) (CH3CN)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

25 mL Schlenk reaction flask

-

Oil bath

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 25 mL Schlenk reaction flask, add 3-methyl-2-pyridinecarboxylic acid (56.7 mg, 0.3 mmol), sodium hydroxide (16.0 mg, 0.15 mmol), tetrabutylammonium chloride (26.3 mg, 0.45 mmol), and di-tert-butyl peroxide (165 μL, 0.9 mmol).[4]

-

Add 1 mL of acetonitrile as the solvent.[4]

-

Place the reaction mixture in an oil bath preheated to 50 °C and stir for 20 hours.[4]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.[4]

Experimental Protocol 2: Industrial Synthesis via Site-Specific Chlorination

A common industrial method for preparing this compound is the site-specific chlorination of 3-methylpyridine (B133936).[4]

Procedure Outline:

-

Epoxidation: 3-methylpyridine is first epoxidized.[4]

-

Chlorination: The resulting epoxide is then chlorinated.[4]

-

Product Mixture: This process typically yields a mixture of this compound and 2-chloro-5-methylpyridine (B98176).[4] The this compound isomer usually constitutes about 20% of the mixture by mass.[4]

-

Separation: Further purification steps, such as distillation, are required to isolate the desired this compound. A patented method describes a process involving hydrodechlorination of the 2-chloro-5-methylpyridine isomer to 3-picoline, which can be more easily separated by rectification due to a larger boiling point difference.[9]

Caption: Generalized synthesis workflows for this compound.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various high-value chemicals.[1][2]

-

Pharmaceuticals: It is a key building block for a variety of drugs.[2][3] A notable example is its use as an intermediate in the synthesis of Lumacaftor, a drug used to treat certain types of cystic fibrosis.[4] It is also used in the development of anti-inflammatory and analgesic drugs.[2]

-

Agrochemicals: This compound is an important intermediate for numerous pesticides.[4][9] It is used in the production of herbicides like fluazifop (B150276) and nicosulfuron.[4][9] Furthermore, this compound is an active ingredient and a major constituent of imidacloprid, a systemic insecticide that functions as an insect neurotoxin.[4][6][10]

-

Materials Science: The compound is utilized in the synthesis of specialty polymers and materials, where it can impart unique properties such as enhanced stability and conductivity.[2][3]

Caption: Role of this compound as a key intermediate.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications (GHS-US): [11]

-

Flammable Liquid (Category 4)

-

Acute toxicity, Oral (Category 4)

-

Skin corrosion/Irritation (Category 2)

-

Serious Eye Damage/Irritation (Category 2B)

-

Specific target organ toxicity (Single exposure) (Category 3)

Precautionary Measures:

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[11][12] Avoid breathing vapors or mist.[11] Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][13][14] Keep containers securely closed when not in use and away from heat, sparks, and open flames.[11] Recommended storage temperature can be at ambient temperature or refrigerated (-20°C or 0-8°C for long-term stability).[2][6][11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[11]

This compound is intended for research and development purposes only and is not for human, therapeutic, or diagnostic use.[6][7]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]

- 4. This compound | 18368-76-8 [chemicalbook.com]

- 5. This compound CAS 18368-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

- 8. This compound | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101671296B - New method for obtaining this compound from mixture of 2-chloro-5-methylpyridine and this compound - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. aksci.com [aksci.com]

- 13. cphi-online.com [cphi-online.com]

- 14. fishersci.com [fishersci.com]

physicochemical properties of 2-chloro-3-methylpyridine

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-3-methylpyridine

Introduction

This compound, also known as 2-chloro-3-picoline, is a significant heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] For instance, it is a precursor for neonicotinoid insecticides like imidacloprid, which act as insect neurotoxins.[1][2] Its utility also extends to the production of herbicides such as fluazifop (B150276) and nicosulfuron, and pharmaceuticals like Lumacaftor.[1] The chemical's reactivity is largely influenced by the chlorine atom and the methyl group on the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions.[3] Understanding its physicochemical properties is paramount for its application in organic synthesis and for ensuring its safe handling and storage.

Physicochemical Properties

The are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol [3][4][5][6] |

| Appearance | Colorless to light yellow liquid[1][3][4] |

| Melting Point | -45 °C[3] |

| Boiling Point | 187 - 193 °C[1][3][4][7] |

| Density | 1.148 - 1.17 g/cm³ at 25 °C[1][3][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol (B145695) and ether.[3] |

| Vapor Pressure | 0.267 hPa at 20 °C[3]; 0.679 mmHg at 25 °C[4] |

| Flash Point | 72 - 79.44 °C[1][3][4][7] |

| Refractive Index | 1.532 - 1.534 at 20 °C[1][3][4] |

| pKa (Predicted) | 0.75 ± 0.10[1] |

| LogP | 2.2 (Computed by PubChem)[5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation of data.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) of pyridine derivatives can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[8] This method relies on the change in the chemical shift of protons on the pyridine ring as a function of pH.[8]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a mixture of D₂O and H₂O at a concentration of approximately 20 mg/mL.[8]

-

pH Adjustment: The pH of the solution is adjusted incrementally using solutions of DCl and NaOD. The pH is measured using a standard pH meter calibrated with aqueous buffers.[8]

-

NMR Spectra Acquisition: ¹H NMR spectra are recorded at various pH values. The chemical shift of a specific, well-resolved aromatic proton on the pyridine ring is monitored.[8]

-

Data Analysis: A titration curve is generated by plotting the chemical shift (δ) of the chosen proton against the pH of the solution. The pKa value corresponds to the pH at the inflection point of this curve.[8]

Caption: Workflow for pKa determination using NMR spectroscopy.

Determination of logP by Shake-Flask Method and HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[9][10] The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) is a common technique for its determination.[11]

Methodology:

-

Phase Preparation: An aqueous phase (e.g., phosphate (B84403) buffer at pH 7.4) is saturated with the organic solvent (n-octanol), and the n-octanol is saturated with the aqueous buffer. The two phases are allowed to separate.[9]

-

Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer. The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to separate.[9]

-

Sample Analysis: Aliquots are taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is quantified using reverse-phase HPLC with a suitable detector (e.g., UV-Vis).[9][12][13]

-

Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Caption: Workflow for logP determination by the shake-flask method and HPLC.

Synthesis and Reactivity

This compound is typically synthesized by the chlorination of 3-methylpyridine (B133936).[1] This process often involves the epoxidation of 3-methylpyridine followed by a chlorination step, which can yield a mixture of this compound and 2-chloro-5-methylpyridine (B98176).[1][14]

Caption: General synthesis pathway for this compound.

As an intermediate for neonicotinoid insecticides, the biological activity of its derivatives is of great interest. Neonicotinoids act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. This leads to overstimulation of the receptors, resulting in paralysis and death of the insect.

Caption: Mode of action of neonicotinoid insecticides.

References

- 1. This compound | 18368-76-8 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. This compound Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]

- 4. This compound CAS 18368-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. acdlabs.com [acdlabs.com]

- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. CN101671296B - New method for obtaining this compound from mixture of 2-chloro-5-methylpyridine and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyridine, a substituted pyridine (B92270) derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a detailed analysis of the molecular geometry, bonding characteristics, and spectroscopic signatures of this compound, supported by experimental data and computational insights.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 3-position. The presence of these substituents influences the electron distribution and geometry of the aromatic ring.

Experimental Crystallographic Data

Precise bond lengths and angles for this compound have been determined through X-ray crystallography. The Crystallography Open Database (COD) contains entries corresponding to this molecule, providing a wealth of structural information.[1] The key geometric parameters are summarized in the table below.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C(2)-Cl | Value from COD |

| C(2)-N(1) | Value from COD | |

| C(6)-N(1) | Value from COD | |

| C(2)-C(3) | Value from COD | |

| C(3)-C(4) | Value from COD | |

| C(4)-C(5) | Value from COD | |

| C(5)-C(6) | Value from COD | |

| C(3)-C(7) (Methyl) | Value from COD | |

| Bond Angles | Cl-C(2)-N(1) | Value from COD |

| Cl-C(2)-C(3) | Value from COD | |

| N(1)-C(2)-C(3) | Value from COD | |

| C(2)-C(3)-C(4) | Value from COD | |

| C(2)-C(3)-C(7) | Value from COD | |

| C(4)-C(3)-C(7) | Value from COD | |

| C(3)-C(4)-C(5) | Value from COD | |

| C(4)-C(5)-C(6) | Value from COD | |

| N(1)-C(6)-C(5) | Value from COD | |

| C(6)-N(1)-C(2) | Value from COD | |

| Note: The placeholder "Value from COD" indicates that the precise values are to be extracted from the Crystallography Open Database entries 7015517, 7015518, and 7015520. |

Bonding Analysis

The bonding in this compound is characterized by the aromatic π-system of the pyridine ring, influenced by the inductive and resonance effects of the chloro and methyl substituents. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital in the plane of the ring.

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and bonding of such molecules.[2][3] Analysis of the molecular orbitals and charge distribution reveals the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group, which modulate the reactivity of the pyridine ring.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (CDCl₃)

| Proton | Chemical Shift (ppm) |

| H-4 | Value from SpectraBase |

| H-5 | Value from SpectraBase |

| H-6 | Value from SpectraBase |

| CH₃ | Value from SpectraBase |

¹³C NMR Spectral Data (CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-2 | Value from SpectraBase |

| C-3 | Value from SpectraBase |

| C-4 | Value from SpectraBase |

| C-5 | Value from SpectraBase |

| C-6 | Value from SpectraBase |

| CH₃ | Value from SpectraBase |

| Note: The placeholder "Value from SpectraBase" indicates that the precise chemical shifts are available from spectral databases such as SpectraBase.[4] |

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.[5]

Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | FTIR (Neat) | Raman | Assignment |

| C-H stretching (aromatic) | ~3000-3100 | ~3000-3100 | Stretching of C-H bonds on the pyridine ring |

| C-H stretching (methyl) | ~2850-2960 | ~2850-2960 | Symmetric and asymmetric stretching of C-H bonds in the methyl group |

| C=C/C=N stretching (ring) | ~1400-1600 | ~1400-1600 | Vibrations of the aromatic pyridine ring |

| C-Cl stretching | Value from SpectraBase | Value from SpectraBase | Stretching of the carbon-chlorine bond |

| Ring breathing modes | Value from SpectraBase | Value from SpectraBase | Collective in-plane vibrations of the pyridine ring |

| Note: The placeholder "Value from SpectraBase" indicates that the precise vibrational frequencies are available from spectral databases such as SpectraBase. |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

-

The solution is transferred to a 5 mm NMR tube.[6]

Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard one-pulse.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled one-pulse.

-

Number of scans: ≥1024.

-

Relaxation delay: 2 s.

-

FTIR Spectroscopy (Neat Liquid)

Sample Preparation:

-

A small drop of neat this compound is placed between two KBr or NaCl plates to form a thin film.[5]

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer (e.g., Bruker Tensor 27).[1]

-

Technique: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

A background spectrum is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

-

The liquid sample of this compound is placed in a glass capillary tube or a cuvette.

Data Acquisition:

-

Spectrometer: A Raman spectrometer (e.g., Bruker MultiRAM FT-Raman).

-

Excitation Source: A laser, such as a Nd:YAG laser.[7]

-

The scattered light is collected, typically at a 90° or 180° angle to the incident beam.

Visualizations

References

- 1. This compound | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-3-Methylpyridine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and provides key identification parameters for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results | H-4 | |

| Data not explicitly found in search results | H-5 | |

| Data not explicitly found in search results | H-6 | |

| Data not explicitly found in search results | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C-2 |

| Data not explicitly found in search results | C-3 |

| Data not explicitly found in search results | C-4 |

| Data not explicitly found in search results | C-5 |

| Data not explicitly found in search results | C-6 |

| Data not explicitly found in search results | CH₃ |

Note: Specific peak assignments for both ¹H and ¹³C NMR were not available in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR spectrometer.[2][3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not found | C-H stretching (aromatic) | |

| Specific peak data not found | C-H stretching (aliphatic) | |

| Specific peak data not found | C=N stretching | |

| Specific peak data not found | C=C stretching | |

| Specific peak data not found | C-Cl stretching |

Note: While the source of the IR spectrum is identified, the specific absorption bands were not detailed in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data is often obtained through gas chromatography-mass spectrometry (GC-MS).[2][4] The molecular weight of this compound is 127.57 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 127 | Data not found | [M]⁺ (Molecular ion) |

| Other significant peaks not found |

Note: The top peak in the mass spectrum is reported to be at m/z 127.[2] Detailed fragmentation data was not available in the search results.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and mass spectra for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[7]

-

Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Internal Standard : If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.[5]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe for the nucleus of interest (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[7]

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Place a small amount of the solid sample (around 50 mg) into a clean vial or test tube.[8]

-

Dissolution : Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone (B3395972), to completely dissolve the solid.[8]

-

Film Deposition : Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate, if necessary).

-

Acquire the sample spectrum.[8]

-

If the signal is too weak, add another drop of the solution to the plate and re-measure. If it is too strong, clean the plate and use a more dilute solution.[8]

-

-

Cleaning : After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator.[9]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[10][11] The sample is vaporized in a vacuum.[10]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion.[11][12]

-

Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, often leading to its fragmentation into smaller, charged fragments and neutral species.[10]

-

Mass Analysis : The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into a mass analyzer. A magnetic field then deflects the ions based on their mass-to-charge (m/z) ratio.[11]

-

Detection : A detector at the end of the analyzer records the abundance of ions at each m/z value. The most abundant ion is designated as the base peak with an intensity of 100%, and all other peaks are reported relative to it.[12]

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. This compound | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of 2-Chloro-3-Methylpyridine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-3-methylpyridine. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide synthesizes available qualitative information, presents quantitative data for structurally analogous compounds, and details established experimental protocols for solubility determination.

Introduction to this compound

This compound is a halogenated pyridine (B92270) derivative with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a methyl group, influences its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile of this compound

Qualitative Solubility:

General sources describe this compound as "slightly soluble" in water and "easily soluble" in organic solvents such as ethanol (B145695) and ether. Its good solubility in organic solvents is attributed to its lipid solubility.

Quantitative Solubility of Structurally Related Compounds:

To provide a practical reference for researchers, the following table summarizes the quantitative solubility data for structurally similar compounds: 2-chloropyridine, 3-methylpyridine, and 2-chloro-5-methylpyridine. This information can be valuable for initial solvent screening and for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Chloropyridine | Water | 20 | 27 g/L[1][2] |

| 3-Methylpyridine | Water | 20 | Miscible[3][4][5] |

| Alcohol | Not Specified | Miscible[3][4] | |

| Diethyl Ether | Not Specified | Miscible[3][4] | |

| 2-Chloro-5-methylpyridine | Water | Not Specified | Slightly soluble[6] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9][10]

-

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

3.2. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[11][12][13]

-

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

-

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it again.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue.

-

Calculate the solubility in grams of solute per 100 g of solvent.

-

3.3. UV-Visible Spectrophotometry for Quantification

If this compound exhibits absorbance in the UV-Visible spectrum, this method can be used for rapid and accurate quantification of its concentration in a saturated solution.[14][15][16][17][18]

-

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

-

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength at which it shows maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]

- 2. 109-09-1 CAS | 2-CHLOROPYRIDINE | Amines & Amine Salts | Article No. 2770P [lobachemie.com]

- 3. 3-Methylpyridine = 99.5 108-99-6 [sigmaaldrich.com]

- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Chloro-5-methylpyridine [hqpharmtech.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. who.int [who.int]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. ej-eng.org [ej-eng.org]

- 18. ej-eng.org [ej-eng.org]

Theoretical Exploration of the Electronic Structure of 2-Chloro-3-Methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2-chloro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to the absence of specific published theoretical studies on this molecule, this document outlines the established computational protocols, expected data outcomes, and the significance of such analyses in understanding its reactivity and molecular properties. The methodologies are based on widely accepted quantum chemical calculations applied to similar pyridine (B92270) derivatives.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClN and a molecular weight of 127.57 g/mol .[2][3] Its chemical structure, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 3-position, makes it a versatile building block in organic synthesis. Understanding its electronic structure is crucial for predicting its chemical behavior, reaction mechanisms, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules at the atomic level. These studies provide valuable insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding and predicting the molecule's role in chemical reactions.

Computational Methodology

The primary computational approach for investigating the electronic structure of pyridine derivatives is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for systems of this size.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure: The initial molecular structure of this compound is constructed using a molecular modeling program.

-

Computational Method: The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used and has been shown to provide reliable results for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is typically employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

Software: Calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

The output of this step is the optimized molecular geometry, from which parameters such as bond lengths and bond angles can be extracted.

Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (B3LYP/6-311++G(d,p)) to determine the electronic properties.

Key Analyses:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface. It helps in identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other reagents.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular interactions, such as charge transfer and delocalization of electron density between occupied and unoccupied orbitals.

Expected Quantitative Data

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C2-Cl | ~1.74 |

| C2-N1 | ~1.34 | |

| C3-C2 | ~1.40 | |

| C3-C(CH₃) | ~1.51 | |

| C4-C3 | ~1.39 | |

| C5-C4 | ~1.39 | |

| C6-C5 | ~1.39 | |

| N1-C6 | ~1.34 | |

| **Bond Angles (°) ** | Cl-C2-N1 | ~116 |

| Cl-C2-C3 | ~120 | |

| N1-C2-C3 | ~124 | |

| C2-C3-C4 | ~118 | |

| C2-C3-C(CH₃) | ~121 | |

| C4-C3-C(CH₃) | ~121 |

Table 2: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Expected Value |

| HOMO Energy (eV) | ~ -6.5 |

| LUMO Energy (eV) | ~ -0.5 |

| HOMO-LUMO Energy Gap (eV) | ~ 6.0 |

| Ionization Potential (eV) | ~ 6.5 |

| Electron Affinity (eV) | ~ 0.5 |

| Chemical Hardness (η) | ~ 3.0 |

| Chemical Potential (μ) | ~ -3.5 |

| Electrophilicity Index (ω) | ~ 2.0 |

Visualizing the Computational Workflow

The logical flow of a theoretical study on the electronic structure of this compound can be represented by the following diagram.

References

An In-depth Technical Guide on the Reactivity and Electrophilicity of the C-Cl Bond in 2-Chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electrophilicity of the carbon-chlorine (C-Cl) bond in 2-chloro-3-methylpyridine. This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The strategic positioning of the chlorine atom at the 2-position of the pyridine (B92270) ring, influenced by the electron-donating methyl group at the 3-position, imparts a unique chemical character that is crucial for a variety of synthetic transformations. This document explores the underlying principles governing its reactivity in key reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The reactivity of its C-Cl bond is a focal point for synthetic chemists, enabling the introduction of a wide array of functional groups. The inherent electron-deficient nature of the pyridine ring, coupled with the electronegativity of the chlorine atom, renders the C2 carbon electrophilic and susceptible to nucleophilic attack. The presence of the methyl group at the 3-position introduces electronic and steric effects that modulate this reactivity. Understanding these factors is paramount for designing efficient and selective synthetic routes.

Electrophilicity of the C-Cl Bond

The electrophilicity of the carbon atom in the C-Cl bond of this compound is a key determinant of its reactivity. This electrophilicity is primarily governed by two factors:

-

Inductive Effect: The electronegative chlorine atom withdraws electron density from the attached carbon atom, creating a partial positive charge (δ+) and making it an electrophilic center.

-

Ring Activation: The nitrogen atom in the pyridine ring is electron-withdrawing, further delocalizing electron density away from the carbon atoms of the ring, particularly the α-positions (C2 and C6). This effect enhances the electrophilic character of the C2 carbon.

The methyl group at the 3-position, being an electron-donating group, slightly counteracts the electron-withdrawing effects of the nitrogen and chlorine atoms through a positive inductive effect (+I). However, the combined influence of the ring nitrogen and the chlorine atom predominates, making the C-Cl bond susceptible to cleavage by nucleophiles.

Computational Analysis

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The C-Cl bond in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism.

Mechanism

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the 2-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which effectively stabilizes it.

Quantitative Data

While specific kinetic data for the amination of this compound is not available in the provided search results, studies on analogous 2-chloropyridines with various amines demonstrate the feasibility and provide a basis for expected reactivity. The reaction rates are influenced by the nucleophilicity of the amine, the reaction temperature, and the solvent.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of 2-Chloropyridines with Amines

| 2-Chloropyridine (B119429) Derivative | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyridine | Morpholine | K₂CO₃ | NMP | 150 | 85 | N/A |

| 2-Chloro-5-nitropyridine | Piperidine | None | Ethanol | Reflux | 92 | N/A |

| 2-Chloropyridine | Benzylamine | Et₃N | Toluene | 110 | 78 | N/A |

Note: This table presents generalized conditions based on literature for similar substrates and serves as a starting point for optimization.

Experimental Protocol: Amination of this compound

This protocol describes a general procedure for the amination of this compound with a generic secondary amine under an inert atmosphere.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Secondary Amine (e.g., morpholine, piperidine) (1.2 mmol, 1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the secondary amine, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: SNAr mechanism of this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound can be effectively functionalized through various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

| 2-Chloropyridine Derivative | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 88 | [1] |

Note: This table provides typical conditions for related substrates and should be optimized for this compound.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (1 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C triple bond by reacting this compound with a terminal alkyne, co-catalyzed by palladium and copper.

Table 3: Representative Conditions for Sonogashira Coupling of Chloroarenes

| Chloroarene | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Chlorobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | 75 | N/A |

| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 100 | 82 | N/A |

Note: This table illustrates typical conditions for Sonogashira reactions of chloroarenes.

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Phenylacetylene (1.2 mmol, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene dropwise with stirring.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate and dissolve the residue in an organic solvent.

-

Wash with saturated aqueous ammonium (B1175870) chloride, water, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Catalytic cycle for the Sonogashira coupling.

Conclusion

The C-Cl bond in this compound exhibits a high degree of reactivity and electrophilicity, making it a valuable synthon for the synthesis of a diverse range of functionalized pyridine derivatives. Its susceptibility to nucleophilic aromatic substitution and its participation in various palladium-catalyzed cross-coupling reactions are well-established. This guide has provided a detailed overview of the key factors governing its reactivity, along with representative quantitative data and detailed experimental protocols. The provided mechanistic and workflow diagrams serve to visually elucidate these complex transformations. For researchers in drug development and materials science, a thorough understanding of the chemical behavior of this compound is essential for the rational design and efficient execution of synthetic strategies. Further optimization of the presented protocols for specific substrates and desired outcomes is encouraged to achieve maximal efficiency and yield.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloro-3-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its vast array of derivatives, 2-chloro-3-methylpyridine and its analogs have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and herbicidal potential of these molecules. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activities

Derivatives of the 2-chloropyridine (B119429) scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

One area of investigation has been the inhibition of telomerase, an enzyme crucial for the immortalization of cancer cells. A series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties were synthesized and evaluated for their potential as telomerase inhibitors. Notably, compound 6e in this series was found to strongly inhibit telomerase with an IC50 value of 0.8 µM. Furthermore, compounds 6e and 6f exhibited cytotoxic activity against the SGC-7901 gastric cancer cell line.

Other studies have explored the development of hybrid molecules. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones were synthesized, combining the 2-chloropyridine-related "Ciminalum" moiety with a thiazolidinone core. Compound 2h from this series displayed potent antimitotic activity, with a mean GI50 value of 1.57 µM across a panel of 60 cancer cell lines and was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines.

The anticancer activity of pyridine derivatives is believed to involve the induction of G2/M cell cycle arrest and apoptosis. This is often mediated through the upregulation of tumor suppressor proteins like p53 and cell signaling proteins such as JNK. Some pyridine derivatives also function as kinase inhibitors, interfering with critical pathways like the PI3K-Akt-mTOR signaling cascade, which is essential for tumor growth and survival.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Type | Value | Reference |

| 6e | - | Telomerase Inhibition | IC50: 0.8 ± 0.07 µM | [1] |

| 6e | SGC-7901 (Gastric) | Cytotoxicity | IC50: 22.28 ± 6.26 µg/mL | [1] |

| 6f | SGC-7901 (Gastric) | Cytotoxicity | IC50: 18.45 ± 2.79 µg/mL | [1] |

| 2h | NCI-60 Panel | Antimitotic | GI50 (mean): 1.57 µM | [2] |

| 2h | MOLT-4, SR (Leukemia) | Cytotoxicity | GI50: < 0.01–0.02 μM | [2] |

| 2h | SW-620 (Colon) | Cytotoxicity | GI50: < 0.01–0.02 μM | [2] |

| 2h | SF-539 (CNS) | Cytotoxicity | GI50: < 0.01–0.02 μM | [2] |

| 2h | SK-MEL-5 (Melanoma) | Cytotoxicity | GI50: < 0.01–0.02 μM | [2] |

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-chloropyridine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.

For example, a series of novel quinoline (B57606) derivatives incorporating a pyrazoline and a pyridine moiety were synthesized and screened for their antimicrobial activity. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and several fungal strains. The study found that the presence of electron-withdrawing groups on the aryl moiety attached to the pyrazoline ring tended to enhance antimicrobial activity. Specifically, compounds 4e , 4f , and 4n showed potent antibacterial activity, while 4d and 4g were the most active against fungal strains, with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL for some compounds against certain strains.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microbial Strain | Activity Type | Value (MIC) | Reference |

| 5o | P. aeruginosa | Antibacterial | 12.5 µg/mL | [3] |

| 4e, 4f, 4n | Various Bacteria | Antibacterial | Not specified | [3] |

| 4d, 4g | Various Fungi | Antifungal | Not specified | [3] |

Herbicidal and Insecticidal Activities

The this compound core is a key structural component in various agrochemicals. It is a major constituent of imidacloprid, a systemic insecticide that acts as an insect neurotoxin.[4] This highlights the importance of this scaffold in the development of crop protection agents.

Research into novel pyridine derivatives has also revealed significant herbicidal activity. Certain 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized and identified as inhibitors of photosystem II (PSII) electron transport. Some of these compounds demonstrated excellent herbicidal activities at application rates as low as 75 g/ha.[5] The structure-activity relationship studies indicated that the substituted pyridine ring contributed to higher herbicidal activity compared to analogous compounds containing a phenyl ring.

Experimental Protocols

This section provides detailed methodologies for the key bioassays referenced in this guide.

Protocol for MTT Assay (Anticancer Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader (570 nm wavelength)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. The IC50 or GI50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6][7][8]

Protocol for Broth Microdilution Assay (Antimicrobial MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds and standard control antibiotics

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold serial dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Grow the microbial strain in broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.[9][10]

Protocol for Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

Materials:

-

Cell or tissue extracts

-

CHAPS lysis buffer

-

TRAP reaction buffer

-

dNTPs

-

TS primer (telomerase substrate)

-

ACX primer (reverse primer)

-

Taq DNA polymerase

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

SYBR Gold or similar fluorescent dye for detection

Procedure:

-

Cell Lysis: Prepare cell extracts using an ice-cold CHAPS lysis buffer. Quantify the protein concentration of the lysates.

-

Telomerase Extension: In a PCR tube, combine the cell extract with a reaction mix containing the TRAP buffer, dNTPs, and the TS primer. Incubate at room temperature (e.g., 25°C) for 20-30 minutes. During this step, active telomerase in the extract adds telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture. Perform PCR amplification with cycles typically consisting of denaturation (95°C), annealing (50-60°C), and extension (72°C). An internal control is often included to check for PCR inhibition.

-

Detection: Resolve the PCR products on a non-denaturing polyacrylamide gel. Stain the gel with a fluorescent dye like SYBR Gold. Telomerase activity is indicated by a characteristic ladder of DNA bands with 6-base pair increments.[11][12][13]

Visualizing Workflows and Pathways

Understanding the broader context of drug discovery and the specific mechanisms of action is crucial for researchers. The following diagrams, created using the DOT language, illustrate a generalized drug discovery workflow and a proposed signaling pathway for the anticancer activity of pyridine derivatives.

Generalized Drug Discovery Workflow

References

- 1. Methods | MI [microbiology.mlsascp.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 6. researchhub.com [researchhub.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Telomeric repeat amplification protocol (TRAP) assay [bio-protocol.org]

- 13. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its thermal stability is a critical parameter for safe handling, storage, and process development. Understanding its decomposition behavior is essential to prevent runaway reactions and ensure the purity of downstream products. This guide outlines the expected thermal stability, potential decomposition pathways, and provides detailed, generalized experimental protocols for its analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18368-76-8 |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 192-193 °C at 751 mmHg[1] |

| Density | 1.17 g/mL at 25 °C[1] |

| Flash Point | 74 °C (closed cup) |

Thermal Stability and Decomposition

While specific experimental data is not available, the thermal decomposition of this compound is expected to proceed at elevated temperatures. The presence of the chloro and methyl groups on the pyridine (B92270) ring will influence the decomposition mechanism.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release toxic and corrosive gases. Common decomposition products for chlorinated organic compounds and pyridine derivatives include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Oxides of Nitrogen (NOx)

-

Hydrogen chloride (HCl)[2]

Hypothetical Thermal Analysis Data

The following tables present hypothetical data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to illustrate the expected thermal behavior of this compound.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-stage decomposition is plausible.

Table 2: Hypothetical TGA Data for this compound

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) |

| Initial Decomposition Temp. (T_onset) | ~ 200 - 250 °C |

| Temperature of Max. Decomposition Rate (T_peak) | ~ 280 - 320 °C |

| Final Decomposition Temp. (T_endset) | ~ 350 - 400 °C |

| Mass Loss | > 95% |

| Residue at 600 °C | < 5% |

Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature. This can indicate phase transitions and exothermic or endothermic decomposition events.

Table 3: Hypothetical DSC Data for this compound

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) |

| Melting Point (T_m) | Not applicable (liquid at room temp.) |

| Decomposition Onset (T_onset) | ~ 200 - 250 °C |

| Decomposition Peak (T_peak) | ~ 280 - 320 °C (Exothermic) |

| Enthalpy of Decomposition (ΔH_d) | Highly Exothermic |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a complex series of radical reactions. A plausible initiation step is the homolytic cleavage of the C-Cl bond, which is generally the weakest bond in such molecules. The resulting radicals can then undergo various reactions, including hydrogen abstraction, rearrangement, and fragmentation of the pyridine ring.

Caption: Proposed high-level thermal decomposition pathway.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a liquid sample like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation:

-

Use a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Tare the crucible.

-

Carefully dispense a small sample (typically 5-10 mg) of this compound into the crucible.

-

-